molecular formula C11H10NNaO6S2 B12783897 1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt CAS No. 71173-82-5

1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt

Cat. No.: B12783897
CAS No.: 71173-82-5
M. Wt: 339.3 g/mol
InChI Key: NIKIYPCHOYNMKE-UHFFFAOYSA-M
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Description

1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt is a chemical compound with the molecular formula C11H9NO6S2Na. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both hydroxyl and sulfonamido functional groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt typically involves the sulfonation of naphthalene followed by the introduction of hydroxyl and methanesulfonamido groups. The process can be summarized as follows:

    Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at specific positions on the naphthalene ring.

    Hydroxylation: The sulfonated naphthalene is then hydroxylated using appropriate reagents to introduce the hydroxyl group.

    Methanesulfonamido Group Introduction: Finally, the methanesulfonamido group is introduced through a reaction with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures and pressures are common to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the sulfonamido group.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: De-sulfonamido derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent for microscopy.

    Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

    Industry: Utilized in the production of specialty chemicals and as a component in various formulations.

Mechanism of Action

The mechanism by which 1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonamido group can engage in various chemical reactions. These interactions can affect molecular targets and pathways, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2-naphthalenesulfonic acid, sodium salt
  • 5-Hydroxy-1-naphthalenesulfonic acid, sodium salt
  • 2-Naphthalenesulfonic acid, sodium salt

Uniqueness

1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt is unique due to the presence of both hydroxyl and methanesulfonamido groups, which confer distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable in specific applications where these functional groups are required.

Properties

CAS No.

71173-82-5

Molecular Formula

C11H10NNaO6S2

Molecular Weight

339.3 g/mol

IUPAC Name

sodium;1-hydroxy-5-(methanesulfonamido)naphthalene-2-sulfonate

InChI

InChI=1S/C11H11NO6S2.Na/c1-19(14,15)12-9-4-2-3-8-7(9)5-6-10(11(8)13)20(16,17)18;/h2-6,12-13H,1H3,(H,16,17,18);/q;+1/p-1

InChI Key

NIKIYPCHOYNMKE-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=C1C=CC(=C2O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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